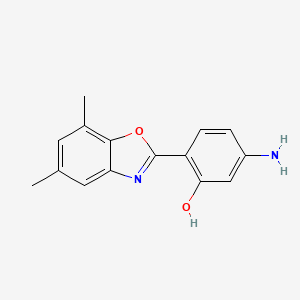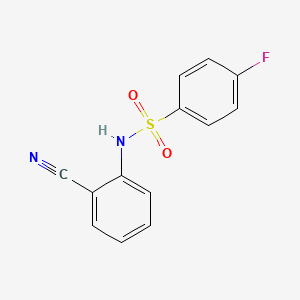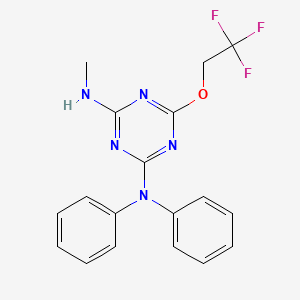![molecular formula C26H25Cl2N3O5S B15012645 N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, ethoxy, and benzenesulfonamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining dichlorophenyl and ethoxyphenyl intermediates under controlled conditions.
Hydrazine Formation: Introducing hydrazinecarbonyl groups through specific reagents and catalysts.
Sulfonamide Addition: Adding benzenesulfonamide groups to the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler forms of the compound.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dichlorophenyl derivatives and benzenesulfonamide-based molecules. Examples include:
- N-(3,4-Dichlorophenyl)-N-methylbenzenesulfonamide
- N-(3,4-Dichlorophenyl)-N-ethoxybenzenesulfonamide
Uniqueness
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H25Cl2N3O5S |
|---|---|
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25Cl2N3O5S/c1-3-14-36-24-13-10-19(15-25(24)35-4-2)17-29-30-26(32)18-31(20-11-12-22(27)23(28)16-20)37(33,34)21-8-6-5-7-9-21/h3,5-13,15-17H,1,4,14,18H2,2H3,(H,30,32)/b29-17+ |
Clave InChI |
NKVQSIOIBVDXOW-STBIYBPSSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15012566.png)


![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
![4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15012594.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15012609.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol](/img/structure/B15012617.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-dichlorophenol](/img/structure/B15012631.png)
![6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B15012639.png)
